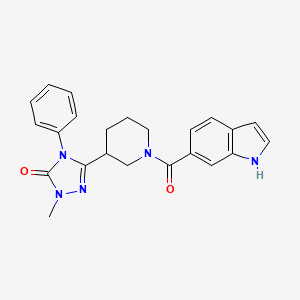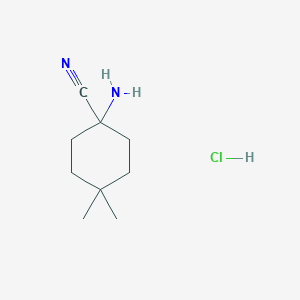
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide is a complex organic compound that features a thiomorpholine ring, a pyrazine moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide typically involves multiple steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol in the presence of a base.
Introduction of the Pyrazine Moiety: This step involves the alkylation of the thiomorpholine ring with a pyrazine derivative, often using a halogenated pyrazine compound.
Attachment of the Methoxyphenyl Group: This is typically done via a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced to the thiomorpholine ring.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide may be investigated for its pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrazine moiety might be involved in binding to metal ions or other cofactors, while the thiomorpholine ring could interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyridin-2-ylmethyl)thiomorpholine-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(quinolin-2-ylmethyl)thiomorpholine-2-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
The presence of the pyrazine ring in 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide distinguishes it from similar compounds. Pyrazine rings can participate in unique interactions due to their nitrogen atoms, potentially leading to different biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-(pyrazin-2-ylmethyl)thiomorpholine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-19-10-6-5-9-18(19)21-22(23(29)26-14-16-13-24-11-12-25-16)31-15-20(28)27(21)17-7-3-2-4-8-17/h5-6,9-13,17,21-22H,2-4,7-8,14-15H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYAEGDSUAQFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NCC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)


![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)
![2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)
